4-Chloro-2-nitroaminopyridine

Synthetic Methodology Nitropyridine Chemistry Process Optimization

Pharma process development often suffers from low yields and difficult isomeric separations when synthesizing aminonitropyridines via direct nitration. 4-Chloro-2-nitroaminopyridine (CAS 24484-97-7) provides a superior synthetic entry point. - **Higher Efficiency:** Enables 84% isolated yield in rearrangement to 2-amino-4-chloro-3-nitropyridine, compared to 70% via direct nitration. - **Regioselective:** Fixed C4-chloro and C2-nitroamino pattern prevents undesired isomers. - **Reliable Supply:** Stable crystalline solid, available for immediate shipment in research to multi-kilogram quantities.

Molecular Formula C5H4ClN3O2
Molecular Weight 173.56 g/mol
Cat. No. B8703483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-nitroaminopyridine
Molecular FormulaC5H4ClN3O2
Molecular Weight173.56 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Cl)N[N+](=O)[O-]
InChIInChI=1S/C5H4ClN3O2/c6-4-1-2-7-5(3-4)8-9(10)11/h1-3H,(H,7,8)
InChIKeyABZPYHVZTGBLBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-nitroaminopyridine: Identity & Baseline


4-Chloro-2-nitroaminopyridine (CAS 24484-97-7, molecular formula C5H4ClN3O2, molecular weight 173.56 g/mol) is a substituted pyridine derivative bearing both chloro and nitroamino functionalities . It is classified as a nitraminopyridine, a class of compounds characterized by an N-nitroamino substituent on the pyridine ring, which confers distinct tautomeric and reactivity profiles compared to simpler chloronitropyridines [1]. This compound is primarily utilized as a research intermediate in medicinal chemistry and organic synthesis, serving as a precursor for constructing more complex heterocyclic scaffolds .

Key Intermediate Precursor for heterocyclic scaffolds via rearrangement
Synthetic Route Enables 2-amino-3-nitropyridine derivatives

4-Chloro-2-nitroaminopyridine: Analogs Not Interchangeable


Substituting 4-chloro-2-nitroaminopyridine with a generic chloronitropyridine or isomeric nitroaminopyridine is chemically and functionally invalid. The compound's N-nitroamino group (-NH-NO2) exists in a tautomeric equilibrium with the nitrimino form (=N-NO2H), a feature absent in simple chloronitropyridines [1]. This tautomerism fundamentally alters the compound's electron distribution, hydrogen-bonding capacity, and electrophilic/nucleophilic character, directly impacting its reactivity in downstream transformations [2]. Furthermore, the specific substitution pattern (chloro at C4, nitroamino at C2) dictates the regioselectivity of subsequent reactions, which cannot be replicated by isomers like 2-chloro-4-nitroaminopyridine .

Identity Generic chloronitropyridines lack the critical nitroamino (-NH-NO2) functionality and its tautomeric behavior, fundamentally altering reactivity.
Regiochemistry Isomeric nitroaminopyridines (e.g., 4-nitroamino) exhibit different tautomeric equilibria and substitution patterns, which may shift reaction outcomes.

4-Chloro-2-nitroaminopyridine: Differentiation Evidence


Synthesis Yield Advantage vs Direct Nitration

When utilized as an intermediate in the synthesis of 2-amino-4-chloro-3-nitropyridine, 4-chloro-2-nitroaminopyridine enables an 84% isolated yield after rearrangement, as documented in patent literature [1]. This contrasts sharply with the direct nitration of 2-chloro-4-aminopyridine, which yields only 70% of the desired 3-nitro isomer alongside 25% of the undesired 5-nitro isomer, representing a lower yield and more complex purification burden [2].

Synthesis Yield vs Direct Nitration
Cross-study comparable
84% vs 70% yield, elimination of isomeric impurity
Reported yield advantage supports synthesis route selection
Data to verify; patent literature comparison only
Synthetic Methodology Nitropyridine Chemistry Process Optimization

Tautomeric Preference Controls Regioselectivity

The tautomeric equilibrium of 4-chloro-2-nitroaminopyridine heavily favors the nitrimino form (=N-NO2H) in most solvents, a property shared with other 2-nitraminopyridines [1]. For the unsubstituted 2-nitraminopyridine, calculations indicate the 1,2-dihydro-2-nitrimino-pyridine form constitutes 97.7% of the equilibrium mixture in the gas phase [2]. This tautomeric preference is the mechanistic driver for the acid-catalyzed rearrangement to yield 2-amino-3-nitropyridine derivatives [3]. In contrast, the isomeric 4-nitraminopyridine exhibits a different tautomeric distribution (c. 99% nitrimino form in water, but c. 94% nitramino form in dioxane), leading to divergent rearrangement outcomes and isomer ratios [1].

Tautomeric Preference
Class-level inference
Predicted ~97.7% nitrimino form vs solvent-dependent 4-isomer
Predictable tautomerism may support regioselective reaction design
Mechanistic context; inferred from class behavior
Tautomerism Reaction Mechanism Regioselective Synthesis

Purity Specification and Supply Chain Consistency

4-Chloro-2-nitroaminopyridine is commercially available with a certified purity specification of NLT 98% (Not Less Than 98%) from ISO-certified manufacturers . This is a tighter specification compared to the typical 95% purity often listed for generic chloronitropyridine research compounds , reducing the risk of impurity-driven side reactions in sensitive downstream transformations.

Purity Specification
Data to verify
NLT 98% (ISO) vs typical 95% for generic analogs
Specification review may reduce batch-variability risk
Supplier specification; requires independent verification
Quality Control Procurement Specifications Analytical Chemistry

Distinct Intermediate for Azaindole Synthesis

4-Chloro-2-nitroaminopyridine serves as a direct precursor to 2-amino-4-chloro-3-nitropyridine , which is a key intermediate in the synthesis of 5-amino-azaoxindole derivatives and central nervous system (CNS) active compounds . This contrasts with 4-chloro-2-nitropyridine, which is typically employed for more general heterocyclic building block applications in pesticides and dyes . The specific utility in generating the azaoxindole pharmacophore—a privileged scaffold in kinase inhibitor drug discovery—represents a targeted differentiation.

Azaindole Scaffold Entry
Class-level inference
Precursor to azaoxindoles vs general chloronitropyridine utility
Medicinal chemistry fit for targeted scaffold synthesis
Context-dependent; literature-based pathway mapping
Medicinal Chemistry Azaindole Scaffolds Kinase Inhibitors

4-Chloro-2-nitroaminopyridine: Application Scenarios


Optimized Synthesis of 2-Amino-4-chloro-3-nitropyridine

In multi-kilogram process development for active pharmaceutical ingredient (API) intermediates, yield and purity are paramount. The use of 4-chloro-2-nitroaminopyridine as a starting material for the rearrangement to 2-amino-4-chloro-3-nitropyridine offers an 84% isolated yield [1], a significant improvement over the 70% yield and challenging isomeric separation associated with direct nitration methods [2]. This scenario is directly supported by patent literature demonstrating the economic and practical advantages of the nitraminopyridine route.

Medicinal Chemistry: Azaindole and CNS Scaffolds

For medicinal chemistry teams exploring kinase inhibitors or other CNS targets, access to intermediates that streamline the synthesis of privileged scaffolds is a key procurement driver. 4-Chloro-2-nitroaminopyridine provides a documented entry point to 2-amino-4-chloro-3-nitropyridine , which is a validated intermediate for 5-amino-azaoxindole derivatives and CNS-active compounds . This focused utility justifies its inclusion in compound management libraries over less specific chloronitropyridine building blocks.

Tautomerism and Rearrangement Mechanisms

The unique tautomeric behavior of 2-nitraminopyridines, with a calculated 97.7% preference for the nitrimino form [3], makes 4-chloro-2-nitroaminopyridine a valuable probe molecule for academic and industrial research groups studying acid-catalyzed rearrangements and the influence of substitution on tautomeric equilibria. Its distinct behavior compared to 4-nitraminopyridine isomers, which exhibit strong solvent-dependent tautomerism [4], provides a comparative framework for mechanistic investigations and the development of predictive reactivity models.

Application
Selection Property
Validation Focus
Synthesis of 2-amino-3-nitropyridines
Reported rearrangement yield and purity profile
Isolated yield verification and impurity profiling
Medicinal chemistry for kinase inhibitor scaffolds
Documented utility in azaoxindole synthesis
Pathway mapping to privileged CNS scaffolds
Mechanistic studies of tautomer-driven rearrangements
Robust nitrimino tautomer preference
Solvent-dependent tautomer distribution analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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